3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride
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Overview
Description
3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride is a chemical compound characterized by its trifluoromethyl group and amino functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of 3-Amino-1,1,1-trifluorobutan-2-one: This involves the reaction of 3-amino-1,1,1-trifluorobutan-2-one with water under acidic conditions.
Reduction of 3-Nitro-1,1,1-trifluorobutan-2-one: This method involves the reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of reactors, distillation, and crystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amines and other reduced forms
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the amino group allows for further functionalization and interaction with biological molecules.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: This compound is structurally similar but lacks the ketone functionality.
3-Amino-1,1,1-trifluorobutan-2-ol: This compound has a hydroxyl group instead of a ketone group.
Uniqueness: 3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride is unique due to its combination of trifluoromethyl and amino groups, which provide distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-amino-1,1,1-trifluorobutan-2-one;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH.H2O/c1-2(8)3(9)4(5,6)7;;/h2H,8H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUIZYKHPEBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)N.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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